Ipriflavone

概要

説明

準備方法

合成経路と反応条件: イプリフラボンの合成には、複数の工程が必要です。 一例として、2,4-ジヒドロキシフェニルベンジルケトンとオルトギ酸エチルをジメチルホルムアミド中で反応させる方法があります . 別の方法では、無水塩化亜鉛を無水ジエチルエーテルに溶解させ、レゾルシノールを加え、乾燥した塩化水素ガスを飽和するまで通じます。 次に、ベンジルシアニドを激しく撹拌しながら添加し、さらに塩化水素ガスを吹き込むと、中間体化合物が生成されます .

工業的製造方法: イプリフラボンの工業的製造では、しばしばシクロデキストリン錯体を用いて、その低いバイオアベイラビリティを向上させています . この方法は、イプリフラボンの溶解度を向上させ、治療用としての効果を高めます .

3. 化学反応解析

反応の種類: イプリフラボンは、酸化、還元、置換などの様々な化学反応を起こします .

一般的な試薬と条件: これらの反応に用いられる一般的な試薬には、塩化水素ガス、オルトギ酸エチル、ジメチルホルムアミドなどがあります .

主な生成物: これらの反応から生成される主な生成物には、イプリフラボンを生成するためにさらに処理される中間体化合物が含まれます .

化学反応の分析

Types of Reactions: Ipriflavone undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen chloride gas, ethyl orthoformate, and dimethylformamide .

Major Products: The major products formed from these reactions include intermediate compounds that are further processed to yield this compound .

科学的研究の応用

Treatment of Osteoporosis

Mechanism of Action

Ipriflavone is known to inhibit bone resorption and stimulate osteoblast activity. It has been shown to reduce calcium release from bone cultures and inhibit osteoclast activity, leading to increased bone mineral density (BMD) in various studies . The compound acts as a selective estrogen receptor modulator (SERM), exerting estrogen-like effects on bone tissue, which is particularly beneficial for postmenopausal women who are at higher risk for osteoporosis due to decreased estrogen levels .

Clinical Studies

A significant body of research supports the efficacy of this compound in treating postmenopausal osteoporosis. In a two-year study involving 149 elderly women with established osteoporosis, those treated with this compound showed a significant increase in BMD compared to the placebo group. Additionally, the treatment was associated with a reduction in vertebral fractures and improvements in bone pain and mobility . Long-term safety assessments indicated that adverse reactions were comparable to those seen with placebo, primarily involving gastrointestinal issues .

Applications in Osteoarthritis

Inhibition of Cartilage Degradation

Recent studies have demonstrated that this compound can inhibit cartilage degradation in osteoarthritis models. It reduces the expression of KIAA1199, a protein associated with cartilage breakdown, and enhances the deposition of hyaluronic acid in cartilage tissues . These findings suggest that this compound may play a role in preserving joint health and mitigating symptoms associated with osteoarthritis.

Experimental Evidence

In animal models, this compound treatment led to decreased loss of glycosaminoglycans (GAGs) under inflammatory conditions, indicating its potential as a therapeutic agent for osteoarthritis .

Neuroprotective Effects

Anti-Inflammatory Properties

this compound has been investigated for its neuroprotective effects against neuroinflammation. In studies using lipopolysaccharide (LPS)-induced models of neuroinflammation in rats, this compound demonstrated significant reductions in pro-inflammatory cytokines and improvements in antioxidant status . This suggests that this compound may be beneficial in treating neurodegenerative conditions characterized by inflammation.

Potential Mechanisms

The neuroprotective effects are thought to be mediated through the activation of survival signaling pathways and its antioxidant properties. This compound's ability to modulate inflammatory responses could provide a therapeutic avenue for conditions like Alzheimer's disease .

Summary Table of Clinical Applications

作用機序

イプリフラボンは、破骨細胞(骨を破壊する細胞)の作用を遅らせ、骨芽細胞(骨を構築する細胞)が骨量を増やすことができる可能性があります . 選択的エストロゲン受容体モジュレーターと考えられており、骨芽細胞の成長をサポートし、破骨細胞の増殖を調節しています . その作用機序に関与する正確な分子標的と経路は、まだ完全に解明されていません .

6. 類似の化合物との比較

類似の化合物: イプリフラボンは、ゲニステイン、ダイゼイン、グリシテインなどのイソフラボン類に属します . これらの化合物は、強力なエストロゲン様作用を持つフィトエストロゲンであり、大豆に含まれています .

独自性: イプリフラボンは、他のイソフラボンとは異なり、エストロゲン受容体に結合したり活性化したりせず、閉経後の女性ではエストロゲン様作用を示しません . これは、エストロゲンとは異なるメカニズムで骨量の減少を防ぐため、イソフラボンの中でもユニークな存在です .

類似化合物との比較

Similar Compounds: Ipriflavone belongs to the isoflavone class of compounds, which includes genistein, daidzein, and glycitein . These compounds are phytoestrogens with potent estrogenic activity and are found in soybeans .

Uniqueness: Unlike other isoflavones, this compound does not bind to or activate the estrogen receptor and shows no estrogenic effects in postmenopausal women . This makes it unique among isoflavones, as it prevents bone loss through mechanisms distinct from those of estrogens .

特性

IUPAC Name |

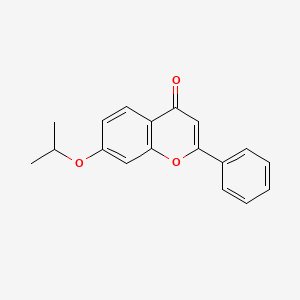

2-phenyl-7-propan-2-yloxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-12(2)20-14-8-9-15-16(19)11-17(21-18(15)10-14)13-6-4-3-5-7-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLFFUSZFGCFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35212-22-7 | |

| Record name | ipriflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ipriflavone exerts its primary effect on bone metabolism by directly interacting with osteoclasts and their precursor cells. Research has identified novel this compound receptors on these cells that, when activated, trigger an influx of calcium ions (Ca2+). [] This calcium influx appears to be mediated primarily through dihydropyridine-insensitive calcium channels, as channel blockers like nicardipine and verapamil do not affect this compound-induced calcium responses. []

A: The influx of calcium ions induced by this compound binding to its receptors ultimately leads to the inhibition of osteoclast differentiation and function. [] This, in turn, leads to a decrease in bone resorption, making this compound a potential therapeutic agent for conditions involving excessive bone breakdown, such as osteoporosis. [, , , ]

A: The molecular formula for this compound is C18H16O4, and its molecular weight is 296.32 g/mol. []

A: While the provided abstracts don't delve into detailed spectroscopic analyses of this compound, methods for tritium labeling have been established, allowing for the synthesis of radiolabeled this compound derivatives like [8-3H]this compound and [6,8-3H2]this compound. [] These radiolabeled forms are invaluable tools for conducting binding studies and investigating the distribution and metabolism of this compound in biological systems.

ANone: The provided research focuses on this compound's pharmacological properties and its role as a potential therapeutic agent, particularly in the context of bone metabolism and osteoporosis. There is no mention of any inherent catalytic properties or applications of this compound in the provided research papers.

ANone: The provided abstracts do not contain information regarding the use of computational chemistry or modeling techniques in studying this compound.

A: Research indicates that this compound metabolites play a significant role in its overall biological activity. Notably, metabolite-III, 7-isopropoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, exhibits potent inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) release from RAW-264.7 mouse macrophage cells. [] This anti-inflammatory effect of metabolite-III suggests it might contribute to the therapeutic benefits of this compound in conditions like osteoporosis, where inflammation plays a role. []

A: Studies using a clonal osteoblastic cell line reveal that this compound metabolites can differentially affect osteoblast activity. For instance, high concentrations of this compound itself can inhibit the cAMP response to parathyroid hormone, while lower concentrations of metabolites II and III potentiate this response. [] Additionally, metabolite V has been shown to stimulate collagen synthesis in these cells. [] These findings highlight the complex and potentially opposing effects of this compound and its metabolites on bone formation.

A: One strategy to enhance the bioavailability of this compound is through solid dispersion techniques. Studies have demonstrated that administering this compound as a solid dispersion, such as in a corn oil suspension, leads to improved bioavailability compared to conventional oral tablets. [, ]

A: The formulation of this compound significantly impacts its absorption. When administered as a solid dispersion, this compound shows increased absorption compared to its physical mixture form. [] This highlights the importance of formulation strategies in optimizing the delivery and therapeutic efficacy of this compound.

ANone: The provided research focuses on the pharmacological properties and potential therapeutic applications of this compound. As such, information regarding specific SHE regulations or compliance is not discussed in these papers.

A: this compound undergoes extensive metabolism, primarily in the liver, via oxidation and conjugation reactions. [, ] In rats, the primary metabolic pathway involves hepatic CYP1A1/2 and 2C11 enzymes. [] In humans, the major metabolite is 7-(1-carboxy-ethoxy)-isoflavone (M5), primarily eliminated in urine. [] A smaller fraction is excreted unchanged in feces. []

A: Yes, significant species differences exist in this compound metabolism. While 7-hydroxy-isoflavone (M1) is the major metabolite in animals, 7-(1-carboxy-ethoxy)-isoflavone (M5) predominates in humans. [] These differences underscore the importance of considering species-specific metabolic pathways when interpreting preclinical data and extrapolating findings to humans.

A: Inflammation, modeled by lipopolysaccharide (LPS) administration in rats, can alter this compound pharmacokinetics by decreasing the expression of hepatic CYP1A2 and 2C11 enzymes responsible for its metabolism. [] This leads to a significant increase in this compound exposure (AUC) after both intravenous and oral administration. [] Similarly, in a rat model of acute renal failure induced by uranyl nitrate, changes in this compound metabolism were observed, though unexpectedly, the non-renal clearance of this compound increased, possibly due to enhanced glucuronidation of its metabolites. [] These findings highlight the potential for altered drug exposure in the context of disease states and the need to consider such factors in clinical settings.

A: Multiple studies demonstrate that this compound can prevent bone loss in various models. In ovariectomized rats, a model for postmenopausal osteoporosis, this compound administration effectively increased bone mineral density and breaking force in femurs, suggesting its potential to mitigate bone loss associated with estrogen deficiency. [, , ]

A: this compound has been shown to modulate several biochemical markers associated with bone metabolism. In postmenopausal women with osteoporosis, this compound treatment led to increased serum levels of osteocalcin and decreased levels of parathyroid hormone, tartrate-resistant acid phosphatase, TNF-α, and IL-6, indicating a shift towards bone formation and reduced bone resorption. []

A: Clinical trials evaluating this compound's efficacy in treating postmenopausal osteoporosis have yielded mixed results. Some studies reported significant prevention of bone loss in the lumbar spine and distal radius, [, , ] while others found no significant effects on bone mineral density or biochemical markers compared to placebo. []

ANone: The provided abstracts don't contain information regarding resistance mechanisms or cross-resistance associated with this compound.

A: A significant adverse effect reported in clinical trials is the development of lymphocytopenia (low lymphocyte count) in a considerable number of women treated with this compound. [] While most cases were subclinical and resolved spontaneously within one to two years, this finding highlights the need for careful monitoring of blood cell counts during this compound therapy. [] Additionally, some studies reported gastrointestinal discomfort as a reason for discontinuation, although this occurred at similar rates in both this compound and placebo groups. []

ANone: While the provided abstracts do not specifically address targeted drug delivery strategies for this compound, they highlight the importance of optimizing its formulation to enhance bioavailability. Developing targeted delivery systems could potentially enhance its efficacy and minimize off-target effects, representing a promising area for future research.

A: High-performance liquid chromatography (HPLC) coupled with UV detection has been widely used to determine this compound concentrations in biological samples like serum. [, ] This method offers high sensitivity and reproducibility, allowing researchers to study the pharmacokinetic profile of this compound.

A: Apart from HPLC, electrochemical methods like square-wave adsorptive cathodic stripping (SW-AdCS) voltammetry have been successfully applied to quantify this compound in pharmaceutical formulations. [] This method offers a sensitive and cost-effective alternative to chromatographic techniques for specific applications.

ANone: The provided research primarily focuses on the pharmacological and therapeutic aspects of this compound. Consequently, information regarding its environmental impact or degradation pathways is not addressed in these papers.

ANone: While the provided abstracts don't delve into specific studies on this compound's dissolution rate or solubility in various media, they emphasize that formulating this compound as a solid dispersion can significantly enhance its bioavailability, indirectly suggesting improved dissolution characteristics.

ANone: Information regarding specific quality control and assurance measures implemented during the development, manufacturing, and distribution of this compound is not detailed in the provided abstracts.

ANone: The provided research abstracts do not address the potential for this compound to induce an immune response or any strategies to modulate immunogenicity. This aspect would require further investigation to fully understand the compound's immunological profile.

ANone: Information concerning this compound's interactions with drug transporters and strategies to modulate these interactions is not included in the provided abstracts.

A: Yes, this compound and its metabolites have been shown to modulate the activity of various drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes revealed that this compound and its metabolites potently inhibited CYP1A2, 2C8, 2C9, and 2C19, suggesting a potential for drug interactions. []

A: In human liver microsomes, CYP3A4 appears to play a major role in the O-dealkylation of this compound to its metabolite M1, while CYP1A2 primarily contributes to the formation of metabolites M3, M4, and M5. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。